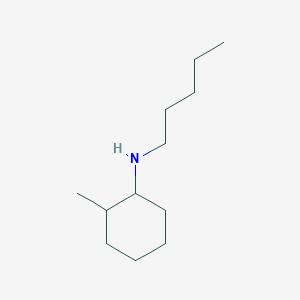

2-methyl-N-pentylcyclohexan-1-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methyl-N-pentylcyclohexan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25N/c1-3-4-7-10-13-12-9-6-5-8-11(12)2/h11-13H,3-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYAYMPPVDZMHOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCNC1CCCCC1C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-methyl-N-pentylcyclohexan-1-amine chemical properties

An In-depth Technical Guide on the Core Chemical Properties of 2-methyl-N-pentylcyclohexan-1-amine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for this compound is limited in publicly available literature. The following guide has been compiled by integrating data from chemical databases and extrapolating information from structurally related compounds to provide a comprehensive profile of its expected chemical properties.

Introduction

This compound is a secondary amine featuring a substituted cyclohexane ring. Its structure, combining a cyclic alkyl moiety with a linear alkyl chain on the nitrogen atom, suggests potential applications in medicinal chemistry and materials science. Understanding its core chemical properties is fundamental for researchers exploring its synthesis, characterization, and potential biological activities. This guide provides a detailed overview of its known and predicted properties, experimental considerations, and relevant chemical pathways.

Chemical and Physical Properties

The properties of this compound are influenced by its molecular weight, the presence of a secondary amine group capable of hydrogen bonding, and the overall nonpolar character of the alkyl groups.

General Information

| Property | Value | Source |

| CAS Number | 1019586-97-0 | [1] |

| Molecular Formula | C₁₂H₂₅N | [1] |

| Molecular Weight | 183.33 g/mol | [1] |

| SMILES | CCCCCNC1C(C)CCCC1 | [1] |

| Synonyms | None available | [1] |

Predicted Physical Properties

| Property | Predicted Value | Notes |

| Boiling Point | ~230-250 °C | Estimated based on the increased molecular weight from 2-methylcyclohexylamine and N-pentylamine. |

| Melting Point | < 25 °C | Expected to be a liquid at room temperature. |

| Density | ~0.8-0.9 g/cm³ | Typical for aliphatic amines of this molecular size. |

| Solubility | Sparingly soluble in water. Soluble in organic solvents (e.g., ethanol, ether, chloroform). | The nonpolar alkyl chains dominate, reducing water solubility. |

| pKa (conjugate acid) | ~10.5 - 11.5 | Typical for a secondary aliphatic amine, indicating basicity. |

Spectroscopic Characterization

The structural features of this compound give rise to characteristic spectroscopic signatures.

Infrared (IR) Spectroscopy

As a secondary amine, the IR spectrum is expected to show the following key absorptions[4][5][6]:

| Vibration | Expected Wavenumber (cm⁻¹) | Intensity/Appearance |

| N-H Stretch | 3350 - 3310 | Weak to medium, single sharp peak |

| C-H Stretch (Aliphatic) | 3000 - 2850 | Strong, multiple peaks |

| N-H Bend | 1650 - 1580 | Variable, often weak or absent for secondary amines |

| C-N Stretch (Aliphatic) | 1250 - 1020 | Weak to medium |

| N-H Wag | 910 - 665 | Broad, strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra provide detailed information about the carbon and hydrogen environments.

¹H NMR Spectroscopy [4][5][7]:

-

N-H Proton: A broad singlet, typically in the range of 0.5-5.0 ppm. Its chemical shift is concentration-dependent. This peak will disappear upon the addition of D₂O.

-

CH-N Proton: A multiplet signal for the proton on the carbon attached to the nitrogen (C1 of the cyclohexane ring), expected to be deshielded and appear around 2.5-3.0 ppm.

-

CH₂-N Protons: A multiplet for the methylene protons of the pentyl group adjacent to the nitrogen, also in the 2.3-3.0 ppm range.

-

Cyclohexane and Pentyl Protons: A complex series of overlapping multiplets in the upfield region (approx. 0.8-2.0 ppm).

-

Methyl Protons: A doublet for the methyl group on the cyclohexane ring and a triplet for the terminal methyl group of the pentyl chain, both in the upfield region (approx. 0.8-1.2 ppm).

-

C-N Carbons: The carbon of the cyclohexane ring bonded to the nitrogen and the adjacent carbon of the pentyl group are expected to be deshielded, appearing in the 40-60 ppm range.

-

Other Alkyl Carbons: The remaining carbons of the cyclohexane and pentyl chains will appear in the upfield region (approx. 10-40 ppm).

Mass Spectrometry

The molecule is expected to follow the "nitrogen rule," meaning its nominal molecular weight of 183 corresponds to an odd number of nitrogen atoms. The primary fragmentation pathway for aliphatic amines is α-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom. This would lead to the formation of stable iminium ions.

Experimental Protocols

While a specific protocol for the synthesis of this compound is not published, a standard and effective method would be the reductive amination of 2-methylcyclohexanone with N-pentylamine.

Synthesis via Reductive Amination

This two-step, one-pot reaction involves the formation of an intermediate imine/enamine followed by its reduction to the target secondary amine.

Materials:

-

2-methylcyclohexanone

-

N-pentylamine (1.0-1.2 equivalents)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN) (1.5 equivalents)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) as solvent

-

Acetic acid (catalytic amount)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 2-methylcyclohexanone in the chosen solvent, add N-pentylamine followed by a catalytic amount of acetic acid.

-

Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

-

Add the reducing agent (e.g., NaBH(OAc)₃) portion-wise to the reaction mixture. Caution: Gas evolution may occur.

-

Allow the reaction to stir at room temperature for 12-24 hours, monitoring its progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

-

Separate the organic layer. Extract the aqueous layer with the solvent (e.g., DCM) two more times.

-

Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure.

Visualizations

Synthesis and Purification Workflow

Spectroscopic Analysis Logic

Potential Biological Activity and Research Directions

While no specific biological activities have been reported for this compound, its structural motifs are present in various biologically active molecules. Substituted cyclohexane rings are common scaffolds in medicinal chemistry. Research on related cyclohexane derivatives has shown activities including[8]:

-

Antibacterial and Antifungal Activity: Many amine-containing compounds exhibit antimicrobial properties.[9][10][11]

-

Anticancer Activity: Certain metal complexes incorporating cyclohexylamine derivatives have demonstrated cytotoxic effects against cancer cell lines.[12]

Future research could involve screening this compound and its derivatives for a range of biological activities. A hypothetical screening cascade is presented below.

Hypothetical Biological Screening Cascade

Conclusion

This compound is a structurally interesting secondary amine with predictable chemical and spectroscopic properties. While specific experimental data is sparse, its synthesis is achievable through standard organic chemistry methods like reductive amination. Its characterization would rely on a combination of IR, NMR, and mass spectrometry, which should provide unambiguous structural confirmation. The presence of both a bulky cyclic group and a flexible linear chain makes it a candidate for further investigation in drug discovery and materials science. This guide provides a foundational framework for researchers to begin exploring the potential of this and related compounds.

References

- 1. chemscene.com [chemscene.com]

- 2. 2-Methylcyclohexylamine | C7H15N | CID 23432 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Methylcyclohexylamine [webbook.nist.gov]

- 4. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. cabidigitallibrary.org [cabidigitallibrary.org]

- 9. Synthesis and Biological Evaluation of Novel Pyrimidine Amine Derivatives Bearing Bicyclic Monoterpene Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. mdpi.com [mdpi.com]

- 12. Biological Activity of Two Anticancer Pt Complexes with a Cyclohexylglycine Ligand against a Colon Cancer Cell Line: Theoretical and Experimental Study - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 2-methyl-N-pentylcyclohexan-1-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the primary synthetic pathways for 2-methyl-N-pentylcyclohexan-1-amine, a substituted cyclohexylamine with potential applications in pharmaceutical and chemical research. The document focuses on the most prevalent and effective synthesis methodologies, namely reductive amination and N-alkylation. A comparative analysis of these methods is presented, supported by quantitative data from analogous reactions. Detailed experimental protocols, discussions on stereoselectivity, and visual representations of the synthetic routes are included to provide a comprehensive resource for laboratory-scale synthesis and process development.

Introduction

This compound (C₁₂H₂₅N, MW: 183.33 g/mol , CAS: 1019586-97-0) is a secondary amine built on a 2-methylcyclohexylamine scaffold.[1] Substituted cyclohexylamines are important structural motifs in medicinal chemistry and materials science due to their conformational properties and ability to engage in various intermolecular interactions. The synthesis of such compounds with specific substitution patterns is crucial for the development of new chemical entities with desired biological activities or material properties. This guide outlines the key synthetic strategies for obtaining this compound, with a focus on practical laboratory implementation.

Core Synthesis Pathways

The synthesis of this compound can be primarily achieved through two main strategies: the construction of the C-N bond via reductive amination of a ketone, or the formation of the N-pentyl bond via alkylation of a primary amine.

Reductive Amination of 2-Methylcyclohexanone

Reductive amination is a widely used and highly efficient one-pot method for the synthesis of amines from carbonyl compounds.[2] This pathway involves the reaction of 2-methylcyclohexanone with pentylamine to form an intermediate imine (or enamine), which is then reduced in situ to the target secondary amine.

This method is advantageous due to its operational simplicity and the ready availability of the starting materials. A variety of reducing agents can be employed, ranging from hydride reagents to catalytic hydrogenation.

Key considerations for this pathway include:

-

Choice of Reducing Agent: The selection of the reducing agent is critical for the success of the reaction. Mild reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred as they selectively reduce the imine intermediate in the presence of the starting ketone. More reactive hydrides like sodium borohydride (NaBH₄) can also be used, but may lead to the reduction of the ketone as a side reaction. Catalytic hydrogenation over palladium, platinum, or nickel catalysts is another effective method, often favored in industrial settings for its cost-effectiveness and cleaner work-up.[2][3]

-

Reaction Conditions: The reaction is typically carried out in a protic solvent like methanol or ethanol, which facilitates both imine formation and reduction. The pH of the reaction medium can influence the rate of imine formation, with weakly acidic conditions often being optimal.

-

Stereoselectivity: The reduction of the imine intermediate can lead to the formation of two diastereomers: cis- and trans-2-methyl-N-pentylcyclohexan-1-amine. The stereochemical outcome is dependent on the reducing agent, reaction conditions, and the steric hindrance around the imine bond. The diastereoselectivity of reductive aminations of 2-substituted cyclohexanones is a well-studied area, and controlling this aspect is crucial for applications where a specific isomer is required.

A generalized workflow for this pathway is depicted below:

Figure 1: Reductive Amination Workflow.

N-Alkylation of 2-Methylcyclohexylamine

An alternative approach involves the N-alkylation of a pre-existing 2-methylcyclohexylamine with a suitable pentylating agent, typically a pentyl halide such as 1-bromopentane or 1-iodopentane. This is a classical nucleophilic substitution reaction where the primary amine acts as the nucleophile.

This method is straightforward but can be prone to over-alkylation, leading to the formation of the tertiary amine and quaternary ammonium salts as byproducts. To favor mono-alkylation, it is common to use an excess of the starting amine relative to the alkylating agent.

Key considerations for this pathway include:

-

Choice of Alkylating Agent: The reactivity of the pentyl halide follows the order I > Br > Cl. Pentyl iodide or bromide are generally effective.

-

Base: A base is typically added to neutralize the hydrogen halide formed during the reaction, preventing the protonation of the starting amine and driving the reaction to completion. Common bases include potassium carbonate (K₂CO₃) or triethylamine (Et₃N).

-

Solvent: A polar aprotic solvent such as acetonitrile or dimethylformamide (DMF) is often used to facilitate the Sₙ2 reaction.

The logical flow of this synthetic route is as follows:

Figure 2: N-Alkylation Workflow.

Data Presentation: Comparison of Synthesis Pathways

| Ketone | Amine | Reducing System | Solvent | Yield (%) | Diastereomeric Ratio (cis:trans) | Reference (Analogous) |

| 2-Methylcyclohexanone | Benzylamine | Pyridine-borane / 4Å MS | Methanol | ~80-90 (estimated) | Not Reported | General Protocol |

| Cyclohexanone | Aniline | Pd/C, H₂ | Cyclohexane | >95 | N/A | |

| (R)-3-Methylcyclohexanone | Ammonia | Imine Reductase (IRED) | Aqueous Buffer | 50 | 94% d.e. | |

| Cyclohexanone | Methylamine | Imine Reductase (IRED) | Aqueous Buffer | High Conversion | N/A | [4] |

Experimental Protocols

The following section provides a detailed, generalized experimental protocol for the synthesis of this compound via reductive amination, adapted from established procedures for similar transformations.

Reductive Amination using Sodium Cyanoborohydride

Materials:

-

2-Methylcyclohexanone

-

Pentylamine

-

Sodium Cyanoborohydride (NaBH₃CN)

-

Methanol

-

Acetic Acid

-

Diethyl Ether

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Magnesium Sulfate

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar, add 2-methylcyclohexanone (1.0 eq).

-

Dissolve the ketone in methanol (approximately 0.2-0.5 M concentration).

-

Add pentylamine (1.1 eq) to the solution and stir the mixture at room temperature for 30 minutes to facilitate imine formation.

-

Carefully add sodium cyanoborohydride (1.2 eq) portion-wise to the reaction mixture. Caution: NaBH₃CN is toxic and should be handled in a well-ventilated fume hood.

-

Add a few drops of acetic acid to maintain a slightly acidic pH (pH 5-6), which can be monitored using pH paper.

-

Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by TLC or GC-MS.

-

Upon completion, quench the reaction by the slow addition of water.

-

Concentrate the mixture under reduced pressure to remove most of the methanol.

-

Partition the residue between diethyl ether and a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether (2x).

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Characterization:

The final product should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity. Key expected signals in ¹H NMR would include a multiplet for the N-CH proton on the cyclohexane ring, a triplet for the methyl group of the pentyl chain, and a doublet for the methyl group on the cyclohexane ring. In ¹³C NMR, the carbon atom attached to the nitrogen (C1) would be shifted downfield.[5]

Mandatory Visualization

The logical relationship between the two primary synthesis pathways is presented below.

Figure 3: Overview of Synthesis Pathways.

Conclusion

The synthesis of this compound is readily achievable through established organic chemistry methodologies. Reductive amination of 2-methylcyclohexanone with pentylamine stands out as the most efficient and direct route, offering a one-pot procedure with good potential yields. The N-alkylation of 2-methylcyclohexylamine provides a viable alternative, although it may require more careful control to avoid over-alkylation. For both pathways, the stereochemical outcome is a critical consideration that needs to be analyzed and controlled depending on the specific application of the target compound. This guide provides the foundational knowledge and practical protocols for the successful synthesis and characterization of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Reductive amination - Wikipedia [en.wikipedia.org]

- 3. Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency [mdpi.com]

- 4. Reductive aminations by imine reductases: from milligrams to tons - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the Predicted Spectroscopic Data of 2-methyl-N-pentylcyclohexan-1-amine

Introduction: This document provides a predictive overview of the spectroscopic data for 2-methyl-N-pentylcyclohexan-1-amine. Due to the absence of publicly available experimental spectra for this specific compound, this guide leverages established principles of spectroscopic analysis and data from analogous structures to forecast the expected spectral characteristics. The information herein is intended to guide researchers and drug development professionals in the analysis and characterization of this and related molecules.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of similar compounds, including N-alkylamines and substituted cyclohexanes.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| N-H | 0.5 - 2.0 | Broad Singlet | 1H |

| CH -NH (Cyclohexyl C1) | 2.3 - 2.8 | Multiplet | 1H |

| CH -CH₃ (Cyclohexyl C2) | 1.5 - 1.9 | Multiplet | 1H |

| N-CH₂ - (Pentyl C1') | 2.4 - 2.7 | Multiplet | 2H |

| -CH₂ - (Pentyl C2', C3', C4') | 1.2 - 1.6 | Multiplet | 6H |

| Cyclohexyl CH₂ (C3, C4, C5, C6) | 1.0 - 1.8 | Multiplet | 8H |

| -CH₃ (Pentyl C5') | 0.8 - 1.0 | Triplet | 3H |

| -CH₃ (Cyclohexyl C2-Methyl) | 0.8 - 1.1 | Doublet | 3H |

Note: The N-H proton signal is often broad and its chemical shift can vary with concentration and temperature due to hydrogen bonding. Addition of D₂O would cause this signal to disappear.[1][2][3]

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts (Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)

| Assignment | Predicted Chemical Shift (δ, ppm) |

| C -NH (Cyclohexyl C1) | 55 - 65 |

| C H-CH₃ (Cyclohexyl C2) | 30 - 40 |

| N-C H₂- (Pentyl C1') | 45 - 55 |

| Cyclohexyl Carbons (C3, C4, C5, C6) | 20 - 35 |

| Pentyl Carbons (C2', C3', C4') | 22 - 32 |

| C H₃ (Pentyl C5') | ~14 |

| C H₃ (Cyclohexyl C2-Methyl) | 15 - 25 |

Note: Carbons directly attached to the nitrogen atom are deshielded and appear further downfield.[1][3]

Predicted IR Spectroscopy Data

Table 3: Predicted Infrared Absorption Frequencies

| Functional Group | Vibration Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H | Stretch | 3300 - 3350 | Weak to Medium, Sharp |

| C-H (sp³) | Stretch | 2850 - 2960 | Strong |

| N-H | Wag | 665 - 910 | Medium to Strong, Broad |

| C-N | Stretch | 1020 - 1250 | Medium to Weak |

Note: As a secondary amine, a single, relatively sharp N-H stretching band is expected, which helps distinguish it from primary amines (two bands) and tertiary amines (no band).[4][5][6]

Predicted Mass Spectrometry Data

Table 4: Predicted Key Mass Spectrometry Fragments (Electron Ionization)

| m/z Value | Proposed Fragment | Notes |

| 183 | [M]⁺ | Molecular Ion |

| 168 | [M-CH₃]⁺ | Loss of the methyl group from the cyclohexane ring. |

| 112 | [M-C₅H₁₁]⁺ | Alpha-cleavage, loss of the pentyl radical. This is a highly probable fragmentation pathway for alkylamines.[3][6] |

| 98 | [C₆H₁₂N]⁺ | Alpha-cleavage, loss of a butyl radical from the pentyl chain. |

Note: The Nitrogen Rule states that a molecule with an odd number of nitrogen atoms will have an odd molecular weight. The predicted molecular weight of C₁₂H₂₅N is 183.19, consistent with this rule.[1]

Experimental Protocols

The following are detailed, generalized protocols for the spectroscopic analysis of secondary amines like this compound.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of the amine sample in ~0.7 mL of deuterated chloroform (CDCl₃).

-

Internal Standard: Add tetramethylsilane (TMS) as an internal standard for ¹H NMR chemical shift referencing (0 ppm).

-

Apparatus: Utilize a 400 MHz (or higher) Nuclear Magnetic Resonance spectrometer.[7]

-

¹H NMR Acquisition:

-

Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Typical parameters include a spectral width of 12-15 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 45-90 degrees.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Parameters typically include a spectral width of 200-220 ppm and a longer relaxation delay (2-5 seconds) due to the longer relaxation times of carbon nuclei.[8]

-

-

Data Processing: Process the acquired Free Induction Decay (FID) using Fourier transformation. Phase and baseline correct the resulting spectrum. Integrate the signals for ¹H NMR.

IR Spectroscopy Protocol

-

Sample Preparation: As the compound is expected to be a liquid, a neat sample can be analyzed. Place a single drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin capillary film.

-

Apparatus: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Background Scan: Perform a background scan of the empty sample compartment to subtract atmospheric CO₂ and H₂O absorptions.

-

Sample Scan: Place the prepared sample in the spectrometer's sample holder and acquire the spectrum.

-

Data Acquisition: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-600 cm⁻¹.

-

Data Analysis: Identify key absorption bands and compare them to correlation tables for characteristic functional groups.

Mass Spectrometry Protocol

-

Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or acetonitrile) via direct infusion or through a Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) system. GC-MS is well-suited for volatile amines.

-

Apparatus: Employ a mass spectrometer, such as a Quadrupole or Time-of-Flight (TOF) analyzer.

-

Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV to induce fragmentation and create a characteristic fragmentation pattern.

-

Mass Analysis: Scan a mass-to-charge (m/z) range appropriate for the compound, for instance, from m/z 30 to 300.

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and major fragment ions. Relate the fragmentation pattern to the molecule's structure, paying special attention to characteristic cleavages like alpha-cleavage adjacent to the nitrogen atom.[6]

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the complete spectroscopic characterization of a novel chemical entity.

Caption: Workflow for Spectroscopic Characterization.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-methyl-N-pentylcyclohexan-1-amine

This technical guide provides a comprehensive overview of 2-methyl-N-pentylcyclohexan-1-amine, including its chemical identifiers, physicochemical properties, and detailed, plausible experimental protocols for its synthesis and characterization. Due to the limited availability of published experimental data for this specific compound, the methodologies presented are based on established and widely-used chemical principles for structurally similar molecules.

Chemical Identifiers and Physicochemical Properties

A summary of the key identifiers and computed physicochemical properties for this compound is presented below. This data is crucial for researchers in drug development and other scientific fields for the accurate identification and handling of the compound.

| Identifier/Property | Value | Source |

| CAS Number | 1019586-97-0 | ChemScene[1] |

| Molecular Formula | C₁₂H₂₅N | ChemScene[1] |

| Molecular Weight | 183.33 g/mol | ChemScene[1] |

| IUPAC Name | This compound | - |

| SMILES | CCCCCNC1C(C)CCCC1 | ChemScene[1] |

| Topological Polar Surface Area (TPSA) | 12.03 Ų | ChemScene[1] |

| logP (octanol-water partition coefficient) | 3.3449 | ChemScene[1] |

| Hydrogen Bond Acceptors | 1 | ChemScene[1] |

| Hydrogen Bond Donors | 1 | ChemScene[1] |

| Rotatable Bonds | 5 | ChemScene[1] |

Experimental Protocols

The following sections detail hypothetical, yet scientifically sound, experimental protocols for the synthesis and characterization of this compound. These protocols are derived from general methods for the synthesis of secondary amines via reductive amination.

Synthesis via Reductive Amination

A common and effective method for synthesizing N-alkylated cyclohexanamines is through the reductive amination of a corresponding ketone with a primary amine. This one-pot reaction involves the formation of an imine intermediate, which is then reduced to the target amine.

Reaction: 2-methylcyclohexanone + pentylamine → this compound

Materials:

-

2-methylcyclohexanone

-

Pentylamine

-

Sodium triacetoxyborohydride (STAB)

-

Dichloromethane (DCM), anhydrous

-

Acetic acid (glacial)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Argon or nitrogen gas supply

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a clean, dry round-bottom flask under an inert atmosphere (argon or nitrogen), add 2-methylcyclohexanone (1 equivalent) and anhydrous dichloromethane.

-

Add pentylamine (1.1 equivalents) to the solution and stir for 20 minutes at room temperature.

-

Add a catalytic amount of glacial acetic acid (0.1 equivalents) and continue stirring.

-

Slowly add sodium triacetoxyborohydride (1.5 equivalents) portion-wise over 30 minutes, controlling any potential exotherm.

-

Allow the reaction to stir at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, quench the reaction by the slow addition of a saturated sodium bicarbonate solution until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to obtain pure this compound.

Characterization by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique for the identification and purity assessment of volatile and semi-volatile organic compounds like this compound.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

-

Capillary column suitable for amine analysis (e.g., DB-5ms or equivalent).

Procedure:

-

Sample Preparation: Prepare a dilute solution of the synthesized compound in a suitable solvent (e.g., dichloromethane or methanol) at a concentration of approximately 1 mg/mL.

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program: Start at a low temperature (e.g., 60 °C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 280 °C) and hold for several minutes to ensure elution of all components.

-

Injection Mode: Split or splitless, depending on the sample concentration.

-

-

MS Conditions:

-

Ion Source Temperature: 230 °C

-

Electron Energy: 70 eV

-

Mass Range: Scan from a low m/z (e.g., 40) to a high m/z (e.g., 500) to capture the molecular ion and characteristic fragment ions.

-

-

Data Analysis:

-

Analyze the resulting total ion chromatogram (TIC) to determine the retention time of the main peak and assess the purity of the sample.

-

Examine the mass spectrum of the main peak. The molecular ion peak should correspond to the molecular weight of this compound (183.33 g/mol ).

-

Interpret the fragmentation pattern to confirm the structure of the molecule. Characteristic fragments would arise from the loss of alkyl chains and cleavage of the cyclohexyl ring.

-

Logical Workflow for Synthesis and Characterization

The following diagram illustrates a logical workflow for the synthesis and subsequent characterization of this compound, as detailed in the experimental protocols.

References

Physical and chemical characteristics of 2-methyl-N-pentylcyclohexan-1-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical characteristics of 2-methyl-N-pentylcyclohexan-1-amine (CAS No: 1019586-97-0). Due to the limited availability of experimental data in peer-reviewed literature, this document combines known information from chemical suppliers with predicted properties and inferred methodologies based on established chemical principles and analogous compounds. The guide covers the compound's structure, physicochemical properties, a proposed synthetic pathway with a detailed experimental protocol, and expected spectroscopic characteristics. As of the date of this publication, no public data exists regarding the biological activity or associated signaling pathways of this compound.

Introduction

This compound is a secondary amine featuring a substituted cyclohexane ring. Its structure, containing both a cyclic alkyl moiety and an N-pentyl group, suggests potential applications in materials science, as a synthetic intermediate, or in medicinal chemistry, where substituted cyclohexylamines are known to exhibit a range of biological activities. This guide aims to consolidate the available information and provide a predictive framework for the experimental handling and characterization of this molecule.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1019586-97-0 | ChemScene[1] |

| Molecular Formula | C₁₂H₂₅N | ChemScene[1] |

| Molecular Weight | 183.33 g/mol | ChemScene[1] |

| Topological Polar Surface Area (TPSA) | 12.03 Ų | ChemScene (Computed)[1] |

| LogP (Octanol-Water Partition Coefficient) | 3.3449 | ChemScene (Computed)[1] |

| Hydrogen Bond Donors | 1 | ChemScene (Computed)[1] |

| Hydrogen Bond Acceptors | 1 | ChemScene (Computed)[1] |

| Rotatable Bonds | 5 | ChemScene (Computed)[1] |

Synthesis

A likely and efficient method for the synthesis of this compound is the reductive amination of 2-methylcyclohexanone with n-pentylamine. This well-established reaction proceeds via the formation of an intermediate imine or enamine, which is then reduced in situ to the desired secondary amine.

Proposed Synthetic Workflow

The following diagram illustrates the proposed synthetic workflow for this compound.

Caption: Workflow for the proposed synthesis via reductive amination.

Detailed Experimental Protocol (Proposed)

This protocol is a general guideline based on standard procedures for reductive amination. Optimization of reaction conditions may be necessary.

Materials:

-

2-Methylcyclohexanone

-

n-Pentylamine

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexanes

-

Silica gel for column chromatography

Procedure:

-

To a solution of 2-methylcyclohexanone (1.0 eq) in dichloromethane (DCM, 0.2 M) is added n-pentylamine (1.1 eq).

-

The mixture is stirred at room temperature for 30 minutes.

-

Sodium triacetoxyborohydride (1.5 eq) is added portion-wise over 15 minutes.

-

The reaction mixture is stirred at room temperature for 12-24 hours, monitoring by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) for the disappearance of the starting material.

-

Upon completion, the reaction is quenched by the slow addition of saturated aqueous NaHCO₃ solution.

-

The layers are separated, and the aqueous layer is extracted with DCM (3 x volumes).

-

The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure this compound.

Chemical Reactivity

As a secondary amine, this compound is expected to exhibit typical reactivity for this functional group. It will be basic and can be protonated by acids to form ammonium salts. The lone pair of electrons on the nitrogen atom makes it nucleophilic, allowing it to react with various electrophiles. Potential reactions include:

-

Alkylation: Reaction with alkyl halides to form tertiary amines or quaternary ammonium salts.

-

Acylation: Reaction with acid chlorides or anhydrides to form amides.

-

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

-

Oxidation: Susceptible to oxidation, with the outcome depending on the oxidizing agent used.

Spectroscopic Characterization (Predicted)

While experimental spectra are not available, the expected spectroscopic features can be predicted based on the molecule's structure.

Infrared (IR) Spectroscopy

-

N-H Stretch: A single, weak to medium intensity absorption band is expected in the region of 3300-3500 cm⁻¹, characteristic of a secondary amine.

-

C-H Stretch: Multiple sharp peaks are expected in the 2850-2960 cm⁻¹ region due to the C-H stretching vibrations of the cyclohexyl and pentyl groups.

-

N-H Bend: A bending vibration may be observed around 1550-1650 cm⁻¹, although it can sometimes be weak or absent.

-

C-N Stretch: A weak to medium absorption is expected in the 1020-1250 cm⁻¹ range.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

N-H Proton: A broad singlet is expected, the chemical shift of which will be concentration and solvent dependent. This peak will disappear upon D₂O exchange.

-

Cyclohexyl and Pentyl Protons: A complex series of overlapping multiplets is expected in the upfield region (approximately 0.8-2.5 ppm).

-

CH-N Proton: The proton on the carbon attached to the nitrogen in the cyclohexane ring is expected to be a multiplet in the downfield region of the aliphatic signals (approximately 2.5-3.0 ppm).

-

CH₂-N Protons: The methylene protons on the pentyl group adjacent to the nitrogen are expected to be a triplet around 2.5-2.8 ppm.

-

Methyl Protons: A doublet for the methyl group on the cyclohexane ring and a triplet for the terminal methyl group of the pentyl chain are expected in the upfield region (approximately 0.8-1.2 ppm).

-

-

¹³C NMR:

-

Multiple signals are expected in the aliphatic region (approximately 10-60 ppm).

-

The carbon atom of the cyclohexane ring bonded to the nitrogen (C-N) is expected to be in the range of 50-60 ppm.

-

The carbon atom of the pentyl group bonded to the nitrogen (CH₂-N) is also expected in a similar downfield aliphatic region.

-

Mass Spectrometry (MS)

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 183.

-

Fragmentation: Alpha-cleavage is a characteristic fragmentation pathway for amines. This would involve the cleavage of the C-C bond adjacent to the nitrogen atom, leading to the formation of resonance-stabilized iminium ions. The major fragments would likely result from the loss of a butyl radical from the pentyl group or cleavage within the cyclohexane ring.

Biological Activity and Signaling Pathways

A thorough search of scientific databases and patent literature did not yield any information on the biological activity, mechanism of action, or associated signaling pathways for this compound. Therefore, no diagrams for signaling pathways or experimental workflows related to biological testing can be provided at this time. The biological effects of this compound remain an area for future investigation.

Conclusion

This compound is a compound for which basic chemical identifiers are known, but extensive experimental characterization is lacking in the public domain. This guide provides a predictive framework for its synthesis and spectroscopic properties based on established chemical principles. The absence of any reported biological activity highlights an opportunity for future research to explore the potential of this molecule in various scientific and industrial applications. Researchers investigating this compound are encouraged to perform thorough characterization to establish its physical, chemical, and biological properties.

References

An In-depth Technical Guide on the Solubility and Stability of 2-methyl-N-pentylcyclohexan-1-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted solubility and stability of 2-methyl-N-pentylcyclohexan-1-amine, a secondary aliphatic amine. Due to the limited availability of direct experimental data for this specific compound, this guide leverages established principles of amine chemistry and data from structurally similar molecules to provide well-informed estimations and detailed experimental protocols for empirical determination.

Core Physicochemical Properties

This compound is a secondary amine with a molecular formula of C₁₂H₂₅N and a molecular weight of 183.33 g/mol . Its structure, featuring a substituted cyclohexane ring and a pentyl group, dictates its physicochemical behavior.

| Property | Predicted Value/Information | Source |

| Molecular Formula | C₁₂H₂₅N | |

| Molecular Weight | 183.33 g/mol | |

| Topological Polar Surface Area (TPSA) | 12.03 Ų | |

| Predicted LogP (Octanol-Water Partition Coefficient) | 3.3449 | |

| Hydrogen Bond Donors | 1 | |

| Hydrogen Bond Acceptors | 1 | |

| Rotatable Bonds | 5 |

Solubility Profile

The solubility of this compound is influenced by its molecular structure, which contains both a polar amine group capable of hydrogen bonding and non-polar hydrocarbon regions (the cyclohexane ring and pentyl chain).

Predicted Solubility

Based on the principles of "like dissolves like" and the behavior of similar N-alkylated cyclohexylamines, the following solubility profile is anticipated:

| Solvent Type | Predicted Solubility | Rationale |

| Water | Sparingly soluble to insoluble | The presence of a large non-polar hydrocarbon structure (C₁₂) is expected to dominate over the polarity of the secondary amine group, limiting aqueous solubility.[1][2] The amine group can form hydrogen bonds with water, but the bulky cyclohexyl and pentyl groups hinder this interaction.[3] |

| Polar Protic Solvents (e.g., Ethanol, Methanol) | Soluble | These solvents can act as both hydrogen bond donors and acceptors, facilitating dissolution of the amine.[4] |

| Polar Aprotic Solvents (e.g., DMSO, DMF) | Soluble | The polarity of these solvents is sufficient to dissolve the amine. |

| Non-polar Organic Solvents (e.g., Hexane, Toluene, Chloroform) | Highly Soluble | The significant non-polar character of the cyclohexane and pentyl groups suggests high solubility in non-polar solvents.[3] |

| Aqueous Acidic Solutions (e.g., dilute HCl) | Soluble | As a weak base, this compound will react with acids to form a water-soluble ammonium salt.[5][6] |

| Aqueous Basic Solutions (e.g., dilute NaOH) | Insoluble | In a basic solution, the amine will remain in its free base form, which has low water solubility.[7] |

Stability Profile

The stability of this compound is a critical consideration for its handling, storage, and application. Like other secondary amines, it is susceptible to degradation through various pathways, including oxidation and thermal stress.

Thermal Stability

Secondary amines are generally less thermally stable than primary and tertiary amines.[8] Degradation is often accelerated in the presence of CO₂.[8] For this compound, thermal decomposition is likely to involve the cleavage of the C-N bonds.

Oxidative Stability

Oxidative degradation is a significant pathway for amines and can be initiated by exposure to air (oxygen), especially in the presence of metal ions.[9][10] The initial steps of oxidative degradation can involve the formation of an amine radical through electron or hydrogen abstraction.[11] Secondary amines have been shown to exhibit higher degradation rates compared to primary and tertiary amines under oxidative conditions.[9] However, the cyclic structure of the cyclohexane ring may confer a degree of increased stability compared to linear secondary amines.[9]

pH Stability

The stability of amines can be pH-dependent.[12][13] In acidic solutions, the formation of the protonated ammonium ion can protect the amine from certain degradation pathways. Conversely, in neutral or basic conditions, the free amine is more susceptible to oxidation.

Experimental Protocols

The following are detailed methodologies for the experimental determination of the solubility and stability of this compound.

Determination of Aqueous Solubility

Objective: To quantify the solubility of this compound in water at a given temperature.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of deionized water in a sealed container.

-

Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solute:

-

Allow the solution to stand undisturbed to let any undissolved material settle.

-

Carefully withdraw a known volume of the supernatant using a calibrated pipette, ensuring no solid particles are transferred. Filtration through a 0.45 µm filter may be necessary.

-

-

Quantification of Dissolved Amine:

-

Analyze the concentration of the amine in the supernatant using a suitable analytical technique such as:

-

Gas Chromatography-Mass Spectrometry (GC-MS): After extraction into an organic solvent.

-

High-Performance Liquid Chromatography (HPLC): With an appropriate column and detector.

-

Titration: With a standardized acid solution if the amine concentration is sufficiently high.

-

-

-

Calculation:

-

Calculate the solubility in units such as mg/mL or mol/L based on the determined concentration and the volume of the aliquot.

-

Determination of pH-Dependent Solubility

Objective: To assess the solubility of this compound in aqueous solutions of varying pH.

Methodology:

-

Follow the protocol for aqueous solubility determination, but use buffered solutions at different pH values (e.g., pH 3, 5, 7, 9, 11) instead of deionized water.[7]

-

Quantify the dissolved amine concentration at each pH to generate a pH-solubility profile.

Assessment of Thermal Stability

Objective: To evaluate the thermal stability of this compound.

Methodology (using Thermogravimetric Analysis - TGA):

-

Sample Preparation: Place a small, accurately weighed amount of the amine in a TGA sample pan.

-

TGA Analysis:

-

Heat the sample under a controlled atmosphere (e.g., nitrogen for inert conditions, air for oxidative conditions) at a constant heating rate (e.g., 10 °C/min).[14]

-

Monitor the sample weight as a function of temperature.

-

-

Data Analysis:

-

The onset temperature of weight loss indicates the beginning of thermal decomposition.

-

The temperature at which a certain percentage of weight loss occurs (e.g., T₅% for 5% weight loss) can be used as a measure of thermal stability.[15]

-

Assessment of Oxidative Stability

Objective: To determine the stability of this compound under oxidative conditions.

Methodology:

-

Sample Preparation: Prepare a solution of the amine in a suitable solvent (aqueous or organic).

-

Stress Conditions:

-

Time-Course Analysis:

-

Withdraw aliquots of the solution at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Quench any ongoing reaction if necessary.

-

-

Quantification of Degradation:

-

Analyze the concentration of the parent amine in each aliquot using a stability-indicating analytical method (e.g., HPLC, GC-MS) that can separate the parent compound from its degradation products.

-

-

Data Analysis:

-

Plot the concentration of the amine versus time to determine the degradation rate.

-

Potential Degradation Pathway

The following diagram illustrates a generalized oxidative degradation pathway for a secondary amine, which is applicable to this compound.

Caption: Generalized oxidative degradation pathway for a secondary amine.

References

- 1. N-Methylcyclohexylamine | C7H15N | CID 7514 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Amine - Wikipedia [en.wikipedia.org]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. chemhaven.org [chemhaven.org]

- 6. byjus.com [byjus.com]

- 7. www1.udel.edu [www1.udel.edu]

- 8. Impact of Solvent on the Thermal Stability of Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Development of a Predictive Model to Correlate the Chemical Structure of Amines with Their Oxidative Degradation Rate in a Post-Combustion Amine-Based CO2 Capture Process Using Multiple Linear Regression and Machine Learning Regression Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. academic.oup.com [academic.oup.com]

- 12. Degradation of acylaminopenicillins with regard to their pH dependency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

An In-depth Technical Guide on 2-methyl-N-pentylcyclohexan-1-amine

This technical guide provides a comprehensive overview of the existing, albeit limited, scientific literature on the chemical compound 2-methyl-N-pentylcyclohexan-1-amine. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development. Due to the scarcity of data specific to this molecule, this guide also incorporates information from closely related N-alkylated cyclohexylamine derivatives to infer potential properties and synthetic routes.

Physicochemical Properties

Quantitative data for this compound is sparse and primarily available from chemical suppliers. The following table summarizes the known physicochemical properties.

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₅N | ChemScene |

| Molecular Weight | 183.33 g/mol | ChemScene |

| CAS Number | 1019586-97-0 | ChemScene |

| Topological Polar Surface Area (TPSA) | 12.0 Ų | ChemScene (Computed) |

| logP (Octanol-Water Partition Coefficient) | 3.34 | ChemScene (Computed) |

| Hydrogen Bond Donors | 1 | ChemScene (Computed) |

| Hydrogen Bond Acceptors | 1 | ChemScene (Computed) |

| Rotatable Bonds | 5 | ChemScene (Computed) |

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not available in the published literature. However, a plausible and commonly employed method for the synthesis of N-alkylated cyclohexylamines is through the reductive amination of the corresponding cyclohexanone.

Proposed Synthetic Method: Reductive Amination

This method involves the reaction of 2-methylcyclohexanone with pentylamine in the presence of a reducing agent. A mild and effective protocol for such transformations utilizes pyridine-borane as the reducing agent and molecular sieves to facilitate the formation of the intermediate imine.

Reaction:

2-methylcyclohexanone + pentylamine --(Pyridine-borane, 4Å molecular sieves)--> this compound

Experimental Protocol (General Procedure based on similar reactions):

-

To a solution of 2-methylcyclohexanone (1.0 eq) and pentylamine (1.0-1.2 eq) in a suitable solvent (e.g., methanol or dichloromethane) is added powdered and activated 4Å molecular sieves.

-

The mixture is stirred at room temperature for a period to facilitate imine formation.

-

Pyridine-borane (0.8-1.0 eq) is then added to the reaction mixture.

-

The reaction is stirred for an extended period (typically 12-24 hours) at room temperature.

-

Upon completion, the reaction is quenched, for example, by the addition of dilute hydrochloric acid.

-

The pH is then adjusted to be basic using a solution of sodium hydroxide.

-

The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

The combined organic extracts are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure.

-

The crude product can then be purified by a suitable method, such as distillation or column chromatography, to yield this compound.

Note: This is a generalized protocol and would require optimization for the specific substrates.

Synthetic Workflow Diagram

Potential Biological Activities and Signaling Pathways

There is no specific information available in the scientific literature regarding the biological activity, mechanism of action, or signaling pathways of this compound. However, studies on various derivatives of cyclohexylamine suggest a range of potential pharmacological activities.

Derivatives of cyclohexylamine have been investigated for several biological applications, including:

-

Antimicrobial Activity: Some cyclohexylamine derivatives have demonstrated activity against various bacterial and fungal strains.

-

Anticonvulsant Properties: Certain N-substituted cyclohexylamine analogs have been explored for their potential as anticonvulsant agents.

-

Anti-inflammatory and Analgesic Effects: Research into related compounds has indicated potential anti-inflammatory and pain-relieving properties.

It is crucial to emphasize that these are general activities observed in structurally related compounds, and specific testing of this compound is required to determine its pharmacological profile.

Due to the complete lack of data on the mechanism of action for this specific compound, no signaling pathway diagrams can be provided.

Conclusion

The existing literature on this compound is extremely limited, with available information confined to basic physicochemical properties. A plausible synthetic route via reductive amination of 2-methylcyclohexanone can be proposed based on established chemical methodologies for similar compounds. The biological activity of this specific molecule remains uninvestigated, although the broader class of cyclohexylamine derivatives has shown promise in various therapeutic areas. This guide highlights the significant knowledge gap and underscores the need for further research to elucidate the chemical and biological properties of this compound.

An In-Depth Technical Guide to the Molecular Structure and Conformation of 2-methyl-N-pentylcyclohexan-1-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational isomers of 2-methyl-N-pentylcyclohexan-1-amine. Due to the presence of two stereocenters and a flexible cyclohexane ring, this molecule can exist as multiple stereoisomers, each with distinct conformational preferences. Understanding these structural nuances is critical for applications in medicinal chemistry and drug development, where specific conformations dictate biological activity. This document outlines the stereochemical possibilities, analyzes the conformational equilibrium based on established principles of cyclohexane stereochemistry, and provides detailed, albeit generalized, experimental protocols for the synthesis and characterization of this and structurally related compounds.

Molecular Structure and Stereoisomerism

This compound possesses two chiral centers at the C1 and C2 positions of the cyclohexane ring. This gives rise to four possible stereoisomers, which can be grouped into two pairs of enantiomers: (1R,2R) and (1S,2S) (the trans isomers), and (1R,2S) and (1S,2R) (the cis isomers). The relative orientation of the methyl and N-pentylamino groups significantly influences the molecule's three-dimensional shape and, consequently, its physical, chemical, and biological properties.

Conformational Analysis

The cyclohexane ring is not planar and predominantly adopts a chair conformation to minimize angular and torsional strain. In a substituted cyclohexane, each substituent can occupy either an axial or an equatorial position. These two chair conformations are in rapid equilibrium through a process called ring flip. The energetic preference for a substituent to occupy the equatorial position is quantified by its "A-value," which represents the Gibbs free energy difference between the axial and equatorial conformers.[1] Larger A-values indicate a stronger preference for the equatorial position to avoid destabilizing 1,3-diaxial interactions.[2]

Table 1: Estimated Physicochemical and Conformational Data

| Property | Value (Estimated) | Source/Rationale |

| Molecular Formula | C₁₂H₂₅N | - |

| Molecular Weight | 183.34 g/mol | - |

| A-value (Methyl) | ~1.7 kcal/mol | [3] |

| A-value (Amino, -NH₂) | ~1.2-1.6 kcal/mol | [2] |

| A-value (N-pentylamino) | >1.6 kcal/mol | Estimated to be larger than -NH₂ due to the bulk of the pentyl group. |

Conformational Analysis of cis-2-methyl-N-pentylcyclohexan-1-amine

In the cis isomers, the methyl and N-pentylamino groups are on the same face of the cyclohexane ring. In a chair conformation, one substituent must be in an axial position while the other is equatorial.[4][5] Through ring flip, their positions are interchanged. The more stable conformation will have the bulkier group in the equatorial position. Given that the N-pentylamino group is significantly larger than the methyl group, the equilibrium will strongly favor the conformation where the N-pentylamino group is equatorial and the methyl group is axial.

Conformational Analysis of trans-2-methyl-N-pentylcyclohexan-1-amine

In the trans isomers, the methyl and N-pentylamino groups are on opposite faces of the ring. This allows for both substituents to be in equatorial positions in one chair conformation, or both in axial positions in the other.[4][5] The conformation with both groups in the equatorial positions is overwhelmingly more stable, as it avoids the significant steric strain of 1,3-diaxial interactions that would be present in the diaxial conformer.

Experimental Protocols

Synthesis via Reductive Amination

A common and efficient method for the synthesis of N-alkylated amines is reductive amination.[6][7] This process involves the reaction of a ketone or aldehyde with an amine to form an imine or enamine intermediate, which is then reduced to the target amine. For the synthesis of this compound, one could start with 2-methylcyclohexanone and pentylamine, or with 2-methylcyclohexylamine and pentanal.

Protocol: Reductive Amination using Sodium Triacetoxyborohydride

-

Reaction Setup: In a round-bottom flask, dissolve 2-methylcyclohexanone (1.0 eq) and pentylamine (1.1 eq) in a suitable solvent such as dichloromethane or 1,2-dichloroethane.

-

Addition of Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) to the solution portion-wise at room temperature. The use of a mild reducing agent like NaBH(OAc)₃ is often preferred as it is selective for the iminium ion intermediate and does not readily reduce the starting ketone.[7]

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., dichloromethane).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Spectroscopic Characterization

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure and stereochemistry of organic molecules.[8][9] For this compound, NMR can be used to confirm the presence of the methyl, pentyl, and cyclohexyl moieties. Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) experiments, can help determine the relative stereochemistry (cis or trans) by observing through-space interactions between protons. Low-temperature NMR studies can be employed to slow down the chair-flip process, potentially allowing for the observation of individual conformers and the determination of their relative populations.[8]

Table 2: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Cyclohexyl CH -N | ~2.5 - 3.0 | Multiplet |

| Cyclohexyl CH -CH₃ | ~1.5 - 2.0 | Multiplet |

| Cyclohexyl -CH ₂- | ~1.0 - 1.9 | Multiplets |

| N-CH ₂- (pentyl) | ~2.4 - 2.8 | Triplet |

| -CH ₂- (pentyl chain) | ~1.2 - 1.6 | Multiplets |

| -CH ₃ (pentyl) | ~0.9 | Triplet |

| -CH ₃ (cyclohexyl) | ~0.8 - 1.0 | Doublet |

Gas chromatography-mass spectrometry (GC-MS) can be used to determine the molecular weight and fragmentation pattern of the molecule.[10][11] The molecular ion peak (M⁺) would be expected at m/z = 183. Characteristic fragmentation patterns for amines often involve alpha-cleavage, leading to the loss of alkyl radicals adjacent to the nitrogen atom.

Protocol: GC-MS Analysis

-

Sample Preparation: Dissolve a small amount of the purified product in a volatile organic solvent (e.g., acetone or methanol).[11]

-

Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC-MS instrument.

-

GC Separation: The sample is vaporized and separated on a capillary column (e.g., a non-polar or low-polar column). A typical temperature program might start at a low temperature (e.g., 80°C), hold for a minute, and then ramp up to a higher temperature (e.g., 290°C).[10][12]

-

MS Detection: As the separated components elute from the GC column, they are ionized (typically by electron impact) and the resulting ions are separated by their mass-to-charge ratio.

FTIR spectroscopy can identify the functional groups present in the molecule. For a secondary amine like this compound, a characteristic N-H stretching absorption is expected.[13][14]

Protocol: FTIR Analysis (ATR)

-

Background Spectrum: Record a background spectrum of the clean ATR crystal.

-

Sample Application: Place a drop of the liquid sample onto the ATR crystal.

-

Spectrum Acquisition: Acquire the IR spectrum over a typical range (e.g., 4000-650 cm⁻¹).

-

Cleaning: Clean the ATR crystal thoroughly with a suitable solvent after analysis.

Table 3: Expected IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3300 - 3500 | Weak to Medium, Sharp |

| C-H Stretch (sp³) | 2850 - 3000 | Strong |

| N-H Bend | 1550 - 1650 | Variable |

| C-N Stretch | 1000 - 1250 | Weak to Medium |

Conclusion

The molecular structure and conformational landscape of this compound are dictated by the principles of stereoisomerism and cyclohexane conformational analysis. The presence of two chiral centers leads to four stereoisomers, with the trans isomers exhibiting a strong preference for a diequatorial conformation and the cis isomers favoring the conformation with the larger N-pentylamino group in the equatorial position. While specific experimental data for this molecule is limited, established synthetic and analytical protocols for similar compounds provide a robust framework for its preparation and characterization. A thorough understanding of its three-dimensional structure is a prerequisite for any investigation into its biological activity and potential applications in drug development.

References

- 1. A value - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. fiveable.me [fiveable.me]

- 4. youtube.com [youtube.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 8. NMR spectroscopic conformational analysis of 4-methylene-cyclohexyl pivalate-The effect of sp2 hybridization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]

- 11. memphis.edu [memphis.edu]

- 12. GC-MS Sample Preparation | Thermo Fisher Scientific - US [thermofisher.com]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. spectroscopyonline.com [spectroscopyonline.com]

Uncharted Territory: The Potential Biological Activity of 2-methyl-N-pentylcyclohexan-1-amine

A Technical Review for Researchers and Drug Development Professionals

Disclaimer: This technical guide addresses the potential biological activity of 2-methyl-N-pentylcyclohexan-1-amine. It is important to note at the outset that a comprehensive search of the current scientific literature reveals a significant lack of specific data for this compound. As such, this document will explore the known biological activities of structurally related molecules to provide a predictive framework for researchers. The information presented herein is intended to guide future research and should not be interpreted as established fact for the title compound.

Introduction

This compound is a saturated cyclic amine with a molecular formula of C12H25N. Its structure, featuring a methylated cyclohexane ring and an N-pentyl substituent, suggests potential interactions with various biological targets. However, to date, no peer-reviewed studies have been published detailing its synthesis, pharmacological characterization, or mechanism of action. This guide, therefore, serves as a starting point for researchers interested in this novel chemical entity, drawing parallels from analogous compounds to hypothesize potential areas of biological relevance.

Physicochemical Properties (Predicted)

While experimental data is unavailable, the physicochemical properties of this compound can be predicted based on its structure. These properties are crucial for understanding its potential absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | Predicted Value/Information |

| Molecular Formula | C12H25N |

| Molecular Weight | 183.34 g/mol |

| LogP (Octanol/Water Partition Coefficient) | Likely to be in the range of 3.5 - 4.5, indicating high lipophilicity. |

| pKa | Expected to be in the range of 10-11 for the protonated amine, typical for secondary amines. |

| Water Solubility | Predicted to be low due to its high lipophilicity. |

| Stereoisomerism | The presence of two chiral centers (at C1 and C2 of the cyclohexane ring) indicates the existence of four possible stereoisomers (cis and trans pairs of enantiomers). |

Review of Structurally Related Compounds and Potential Biological Activities

To infer the potential biological activity of this compound, we will examine the known pharmacology of its core structural components: the N-pentylcyclohexanamine scaffold and the 2-methylcyclohexanamine moiety.

N-Alkyl-Cyclohexanamines: A Landscape of CNS Activity

N-alkylation of the cyclohexanamine core has been a strategy in the development of compounds with central nervous system (CNS) activity. The length and nature of the N-alkyl chain can significantly influence potency and receptor selectivity.

Studies on N-alkylated amphetamines, which share the feature of an N-alkyl amine, have shown that increasing the N-alkyl chain length can modulate activity at monoamine transporters. For instance, in a series of d-N-alkylated amphetamines, potency was inversely related to the N-alkyl chain length for substituents larger than ethyl. This suggests that the N-pentyl group in this compound may confer a specific pharmacological profile compared to shorter-chain analogs.

2-Methylcyclohexanamine Derivatives: Modulators of Receptors and Transporters

The presence of a methyl group on the cyclohexane ring, specifically at the 2-position, introduces steric hindrance and can influence the binding orientation of the molecule to its target. While no direct studies on this compound exist, research on other 2-methylcyclohexanamine derivatives provides valuable insights.

Some studies on cyclohexylamine derivatives have indicated potential stimulating effects similar to amphetamines[1]. Furthermore, the broader class of cyclohexane derivatives has been explored for a wide range of biological activities, including antimicrobial, anti-inflammatory, and analgesic properties[2].

Postulated Mechanisms of Action and Signaling Pathways

Given the structural similarities to known psychoactive compounds, it is plausible that this compound could interact with monoamine systems in the brain. The following represents a hypothetical workflow for investigating its potential mechanism of action.

Proposed Experimental Protocols

The following are generalized protocols that would be necessary to elucidate the biological activity of this compound. These are based on standard methodologies in pharmacology and drug discovery.

Radioligand Binding Assays

-

Objective: To determine the binding affinity of this compound for a panel of receptors and transporters, with a primary focus on the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).

-

Methodology:

-

Prepare cell membranes or synaptosomes expressing the target protein.

-

Incubate the membranes with a specific radioligand (e.g., [³H]WIN 35,428 for DAT) and varying concentrations of the test compound.

-

Separate bound from free radioligand by rapid filtration.

-

Quantify the radioactivity of the filters using liquid scintillation counting.

-

Calculate the Ki (inhibition constant) from the IC50 (half-maximal inhibitory concentration) values using the Cheng-Prusoff equation.

-

In Vitro Monoamine Transporter Uptake Assays

-

Objective: To determine if this compound acts as an inhibitor or a substrate (releaser) at monoamine transporters.

-

Methodology:

-

Use cells stably expressing DAT, NET, or SERT, or synaptosomes.

-

Pre-incubate the cells with varying concentrations of the test compound.

-

Add a radiolabeled monoamine substrate (e.g., [³H]dopamine).

-

After a short incubation period, terminate the uptake by washing with ice-cold buffer.

-

Lyse the cells and measure the intracellular radioactivity.

-

For release assays, pre-load the cells with the radiolabeled monoamine and then expose them to the test compound, measuring the amount of radioactivity released into the medium.

-

Conclusion and Future Directions

The biological activity of this compound remains an open question in the scientific community. Based on the analysis of structurally related compounds, it is reasonable to hypothesize that this molecule may exhibit activity within the central nervous system, potentially as a modulator of monoamine transporters. However, without empirical data, this remains speculative.

Future research should focus on the following:

-

Chemical Synthesis and Stereoisomer Separation: The synthesis of this compound and the separation of its stereoisomers are the first critical steps.

-

In Vitro Pharmacological Profiling: A comprehensive screening against a broad panel of CNS targets is necessary to identify primary biological targets.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogs with variations in the N-alkyl chain and substitutions on the cyclohexane ring would provide valuable insights into the structural requirements for activity.

This technical guide is intended to be a living document, to be updated as new research on this compound becomes available. The lack of current data underscores a unique opportunity for novel research in the field of medicinal chemistry and pharmacology.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-methyl-N-pentylcyclohexan-1-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the synthesis of 2-methyl-N-pentylcyclohexan-1-amine from 2-methylcyclohexanone via reductive amination. This transformation is a key step in the synthesis of various substituted cyclohexylamine derivatives, which are important structural motifs in many biologically active compounds. The described methodology is based on established principles of reductive amination, a widely used and versatile method for the formation of C-N bonds.[1][2]

The synthesis involves the reaction of a ketone, 2-methylcyclohexanone, with a primary amine, pentylamine, in the presence of a reducing agent and a catalyst. The reaction proceeds through the initial formation of an imine intermediate, which is subsequently reduced in situ to the desired secondary amine, this compound.[1] Various catalytic systems, including those based on palladium and platinum, are effective for this transformation.[3]

Reaction Scheme

The overall chemical transformation is depicted below:

Experimental Protocol

This protocol details the reductive amination of 2-methylcyclohexanone with pentylamine using palladium on carbon (Pd/C) as the catalyst under a hydrogen atmosphere.

Materials:

-

2-Methylcyclohexanone (98%)

-

Pentylamine (99%)

-

Palladium on carbon (10 wt. % Pd)

-

Methanol (anhydrous)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hydrogen gas (H₂)

-

High-pressure reaction vessel (e.g., Parr hydrogenator)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Condenser

-

Inert gas (nitrogen or argon) supply

-

Filtration apparatus (e.g., Büchner funnel)

-

Rotary evaporator

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a high-pressure reaction vessel, add 2-methylcyclohexanone (1.0 eq), pentylamine (1.1 eq), and anhydrous methanol as the solvent.

-

Catalyst Addition: Carefully add 10% palladium on carbon (5 mol % Pd) to the reaction mixture under a stream of inert gas.

-

Hydrogenation: Seal the reaction vessel and purge it with hydrogen gas several times. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi).

-